An In-depth Technical Guide to Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic) acid (EDDHA)
An In-depth Technical Guide to Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic) acid (EDDHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic) acid (EDDHA), a powerful hexadentate chelating agent.
Chemical Structure and Properties
Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic) acid, commonly known as EDDHA, is a chelating agent with the chemical formula C₁₈H₂₀N₂O₆.[1] It is a white, water-soluble powder.[1] EDDHA is notable for its high affinity for trivalent metal ions, particularly iron (Fe³⁺), forming highly stable complexes. This property makes it exceptionally effective as an iron fertilizer, especially in alkaline and calcareous soils where iron availability is limited.[2]
The structure of EDDHA features two amine groups, two phenolic hydroxyl groups, and two carboxylic acid groups, which act as the six binding sites for a metal ion, forming an octahedral complex.[1] The presence of phenolic groups distinguishes EDDHA from many other common aminopolycarboxylic acid chelating agents like EDTA and contributes to the high stability of its iron complexes.[1]
Isomers: EDDHA synthesis typically results in a mixture of positional isomers: ortho,ortho-EDDHA (o,o-EDDHA), ortho,para-EDDHA (o,p-EDDHA), and para,para-EDDHA (p,p-EDDHA). The o,o-isomer forms the most stable iron complex and is the most agronomically effective form.[3][4] Commercial products vary in their isomer composition.
Physicochemical Properties
A summary of the key physicochemical properties of EDDHA is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[2-[[2-Hydroxy-1-(2-hydroxyphenyl)-2-oxoethyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | [1] |
| CAS Number | 1170-02-1 | [1] |
| Molecular Formula | C₁₈H₂₀N₂O₆ | [1] |
| Molar Mass | 360.36 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Water soluble | [1] |
Note: More specific quantitative data on solubility in various solvents and precise pKa values require further targeted experimental determination.
Stability Constants
The stability of the metal-EDDHA complex is a critical parameter, particularly for its use in agriculture and potential applications in drug delivery or metal ion sequestration. The logarithm of the formation constant (log K) indicates the strength of the complex.
| Metal Ion | log K |
| Fe³⁺ | ~33.9 |
| Cu²⁺ | ~23.9 |
| Zn²⁺ | ~19.3 |
| Mn²⁺ | ~13.5 |
| Ca²⁺ | ~7.5 |
| Mg²⁺ | ~5.8 |
Note: These are approximate values and can vary with experimental conditions such as pH and ionic strength. The stability of the Fe³⁺-EDDHA complex is significantly higher than that of other common chelating agents like EDTA, especially at high pH.
Synthesis of EDDHA
EDDHA is typically synthesized via a Mannich-type condensation reaction involving phenol, glyoxylic acid, and ethylenediamine.[1] The reaction yields a mixture of isomers, with the reaction conditions influencing the relative proportions of the desired o,o-EDDHA.
Logical Workflow for EDDHA Synthesis
Caption: Logical workflow for the synthesis of EDDHA from its primary reactants.
Detailed Experimental Protocol for Laboratory Synthesis
The following protocol is a modified one-step Mannich reaction for the laboratory synthesis of EDDHA.[5]
Materials:
-
Phenol
-
Ethylenediamine
-
Glyoxylic acid (50% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
Procedure:
-
In a suitable reaction vessel, melt a 15-fold molar excess of phenol.
-
Slowly add ethylenediamine and a 50% aqueous solution of glyoxylic acid to the molten phenol with constant stirring.
-
Add a solution of sodium hydroxide to adjust the pH and catalyze the reaction.
-
Heat the mixture to 70°C and maintain this temperature for 3 hours with continuous stirring.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Add deionized water and toluene to the mixture.
-
Perform a liquid-liquid extraction to remove excess unreacted phenol. Repeat the toluene extraction twice.
-
The aqueous phase contains the sodium salt of EDDHA. This can be further purified by crystallization or chromatographic methods to isolate the different isomers.
Mechanism of Action in Plant Iron Uptake
In Strategy I plants (dicots and non-graminaceous monocots), iron uptake from the soil is a highly regulated process. When these plants experience iron deficiency, they activate a series of physiological responses at the root level. Fe-EDDHA serves as a stable source of iron that can be efficiently utilized by this system.
Signaling Pathway for Iron Uptake from Fe-EDDHA
Caption: Simplified signaling pathway of iron uptake from Fe-EDDHA in Strategy I plants.
The process involves:
-
Rhizosphere Acidification: The plant root actively pumps protons (H⁺) into the soil, lowering the pH of the rhizosphere.
-
Fe(III) Reduction: The enzyme Ferric Chelate Reductase (FRO2) located on the root cell membrane reduces Fe(III) from the Fe-EDDHA complex to the more soluble Fe(II).
-
Fe(II) Transport: The ferrous iron (Fe²⁺) is then transported across the root cell membrane by the Iron-Regulated Transporter 1 (IRT1).
-
Xylem Loading: Inside the plant, Fe(II) is re-oxidized to Fe(III) and chelated with organic acids, such as citrate, for transport through the xylem to the shoots and leaves.
Experimental Protocols for Analysis and Characterization
Accurate analysis of EDDHA and its metal chelates is crucial for quality control in commercial products and for research purposes.
Determination of Chelated Iron by Ion-Pair Chromatography
This method allows for the separation and quantification of the different isomers of Fe-EDDHA. The protocol is based on the European Standard EN 13368-2:2017.[5]
Principle: Ion-pair chromatography involves the use of a counter-ion in the mobile phase that forms an ion pair with the charged analyte (the anionic Fe-EDDHA complex). This neutralizes the charge and allows for separation on a reverse-phase column.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis detector
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium bromide (as the ion-pairing agent)
-
Water (HPLC grade)
-
Fe-EDDHA standards for each isomer
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution of tetrabutylammonium bromide and acetonitrile. The exact composition may need to be optimized for the specific column and isomers being analyzed.
-
Sample Preparation: Accurately weigh a sample of the Fe-EDDHA product and dissolve it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the different Fe-EDDHA isomers by comparing their retention times and peak areas to those of the standards.
Determination of Free Iron by Differential Pulse Voltammetry
This electrochemical technique is used to determine the concentration of unbound iron ions in a solution containing Fe-EDDHA.[6]
Principle: Differential pulse voltammetry measures the current that flows in an electrochemical cell as a function of an applied potential. The potential is scanned, and when it reaches the reduction potential of the free iron ions, a current peak is observed. The height of this peak is proportional to the concentration of free iron.
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell (working electrode, reference electrode, counter electrode)
Procedure:
-
Electrolyte Preparation: Prepare a suitable supporting electrolyte solution.
-
Sample Preparation: Dissolve a known amount of the Fe-EDDHA sample in the supporting electrolyte.
-
Measurement: Place the sample solution in the electrochemical cell and purge with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Voltammetric Scan: Apply a differential pulse voltammetric scan over a potential range that includes the reduction potential of Fe(III) to Fe(II).
-
Quantification: Determine the peak current and compare it to a calibration curve prepared using standard solutions of known free iron concentrations.
Spectroscopic Characterization
UV-Visible Spectroscopy: Fe(III)-EDDHA complexes exhibit characteristic absorption bands in the visible region, which are responsible for their red-brown color. The wavelength of maximum absorbance (λmax) can be used for quantitative analysis, although it is less specific than chromatography for isomer determination.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the EDDHA molecule and to study the coordination of the metal ion. The stretching frequencies of the carboxylate (COO⁻) and phenolic (C-O) groups will shift upon complexation with a metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of EDDHA and its isomers. However, the paramagnetic nature of Fe(III) can lead to significant broadening of NMR signals, making analysis challenging. NMR is more readily applied to the free ligand or its complexes with diamagnetic metal ions (e.g., Zn²⁺, Ca²⁺, Mg²⁺).
Conclusion
EDDHA is a highly effective chelating agent with significant applications in agriculture and potential for use in other fields requiring strong metal ion sequestration. A thorough understanding of its chemical structure, properties, and the ability to accurately synthesize and analyze it are essential for its effective utilization and for the development of new applications. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important molecule.
References
- 1. EDDHA - Wikipedia [en.wikipedia.org]
- 2. EDDHA-Fe – Green-Mountain Chem [green-mountainchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
